molecular formula C21H41N7O12 B1670612 Dihydrostreptomycin CAS No. 128-46-1

Dihydrostreptomycin

Cat. No. B1670612
CAS RN: 128-46-1
M. Wt: 583.6 g/mol
InChI Key: ASXBYYWOLISCLQ-HZYVHMACSA-N
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Description

Dihydrostreptomycin is a semisynthetic aminoglycoside antibiotic used in the treatment of tuberculosis . It is a derivative of streptomycin and has bactericidal properties .


Synthesis Analysis

Dihydrostreptomycin is synthesized by phosphorylating dihydrostreptomycin with adenosine 5’-triphosphate as the phosphoryl donor . The structure of dihydrostreptomycin is given in Fig. 1 .


Molecular Structure Analysis

The molecular formula of Dihydrostreptomycin is C21H41N7O12 . Its average mass is 583.590 Da and its monoisotopic mass is 583.281311 Da .


Chemical Reactions Analysis

Dihydrostreptomycin reacts with DNA to form a complex which prevents protein synthesis as exemplified by adaptive enzyme formation . It also reacts with the bacterial ribosome, leading to decreased and aberrant translation of proteins .


Physical And Chemical Properties Analysis

Dihydrostreptomycin is a large, bulky, and charged molecule . More detailed physical and chemical properties are not available in the retrieved sources.

Scientific Research Applications

Antibiotic Properties and Bacterial Accumulation

  • Dihydrostreptomycin is known for its bactericidal properties, effectively inhibiting protein synthesis by binding to the bacterial 30S ribosomal subunit. This mechanism disrupts the genetic code interpretation, leading to bacterial cell death (Hudson et al., 1949).
  • Studies on E. coli reveal that dihydrostreptomycin accumulates in bacterial cells through a complex mechanism involving passive diffusion and potential disruption of membrane integrity (Kim Andry & R. Bockrath, 1974).

Impact on Cell Channels and Phagocytosis

  • Research has identified dihydrostreptomycin's role in binding to, modulating, and passing through the MscL channel pore in bacterial cells, suggesting its involvement in altering cell osmoregulation (R. Wray et al., 2016).
  • Additionally, dihydrostreptomycin has been observed to enhance the phagocytic and bactericidal ability of mouse peritoneal macrophages, indicating its role in immune response modulation (D. Adam et al., 1972).

Stability and Pharmaceutical Formulations

  • Stability studies have shown that dihydrostreptomycin maintains significant antibiotic activity over extended periods, particularly in certain ointment bases, which is crucial for its effectiveness in topical applications (F. P. Cosgrove & C. Poe, 1961).
  • The drug's compatibility with various formulations and its stability under different storage conditions are essential considerations for its pharmaceutical use.

Comparative Studies with Other Antibiotics

  • Comparative studies have been conducted to evaluate the effectiveness and neurotoxicity of dihydrostreptomycin relative to other antibiotics, particularly in the context of tuberculosis treatment (N. Sher & P. Gaskill, 1953).
  • These studies help in understanding the drug's relative advantages and limitations compared to other treatment options.

Safety And Hazards

Dihydrostreptomycin should be handled with care. Avoid breathing dust, gas, or vapours. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation . In humans, the use of dihydrostreptomycin has been associated with ototoxicity .

Future Directions

While the primary mechanism of action of Dihydrostreptomycin is known, the routes by which it enters the bacterial cell are largely unknown . Future research could focus on understanding these routes and how they can be manipulated to increase the efficacy of the drug .

properties

IUPAC Name

2-[(1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H41N7O12/c1-5-21(36,4-30)16(40-17-9(26-2)13(34)10(31)6(3-29)38-17)18(37-5)39-15-8(28-20(24)25)11(32)7(27-19(22)23)12(33)14(15)35/h5-18,26,29-36H,3-4H2,1-2H3,(H4,22,23,27)(H4,24,25,28)/t5-,6-,7+,8-,9-,10-,11+,12-,13-,14+,15+,16-,17-,18-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASXBYYWOLISCLQ-HZYVHMACSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)O)N=C(N)N)O)N=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)NC)(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H41N7O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0022937
Record name Dihydrostreptomycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0022937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

583.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dihydrostreptomycin

CAS RN

128-46-1
Record name Dihydrostreptomycin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=128-46-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dihydrostreptomycin [INN:BAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dihydrostreptomycin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11512
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Record name Dihydrostreptomycin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dihydrostreptomycin
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Record name DIHYDROSTREPTOMYCIN
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
20,800
Citations
DL DELAWARE, MS SHARMA, BS IYENGAR… - The Journal of …, 1986 - jstage.jst.go.jp
… Our approach was to degrade dihydrostreptomycin (2) (which is … had proposed that dihydrostreptomycin competes with magnesium … Thus, dihydrostreptomycin sulfate was hydrolyzed …
Number of citations: 17 www.jstage.jst.go.jp
WW Nichols, SN Young - Biochemical Journal, 1985 - portlandpress.com
The transport of [3H]dihydrostreptomycin into the cytoplasm of … uptake of [3H]dihydrostreptomycin, cells were washed repeatedly by … Uptake of dihydrostreptomycin (at an exogenous …
Number of citations: 49 portlandpress.com
S Maier, U Matern, H Grisebach - FEBS letters, 1975 - core.ac.uk
… We were, however, unable to find dihydrostreptomycin … now been able to prove the formation of dihydrostreptomycin … show that during all stages of fermentation dihydrostreptomycin …
Number of citations: 17 core.ac.uk
H Kaji, Y Tanaka - Journal of molecular biology, 1968 - Elsevier
… Approximately one molecule of dihydrostreptomycin binds to a … ]dihydrostreptomycin in the presence of magnesium ions is necessary for the binding. No binding of dihydrostreptomycin …
Number of citations: 105 www.sciencedirect.com
M van Bruijnsvoort, SJM Ottink, KM Jonker… - … of Chromatography A, 2004 - Elsevier
Two liquid chromatography–tandem mass spectrometry (LC–MS/MS) methods were developed for the determination of streptomycin (STR) and its derivative dihydrostreptomycin (…
Number of citations: 156 www.sciencedirect.com
NR Eaton, R Caffrey - Journal of Bacteriology, 1961 - Am Soc Microbiol
MATERIALS AND METHODS Growth andtreatment with dihydrostreptomycin. Escherichia coli strain W 1485 (a substrain of K12) used in these studies was obtained from HV …
Number of citations: 21 journals.asm.org
RL Peck, CE Hoffhine Jr, K Folkers - Journal of the American …, 1946 - ACS Publications
Conversion of dihydrostreptomycin trihelian-thate to the … of dihydrostreptomycin yields strepti-dine; hence, the reduction involves only the streptobiosamine moiety. Dihydrostreptomycin …
Number of citations: 98 pubs.acs.org
R Donovick, G Rake - Journal of Bacteriology, 1947 - Am Soc Microbiol
Received for publication November 8, 1946 The catalytic conversion of streptomycin to a dihydro compound was recently described and some of the biological characteristics of the …
Number of citations: 36 journals.asm.org
D LANDO, MA COUSIN, T OJASOO… - European Journal of …, 1976 - Wiley Online Library
… of dihydrostreptomycin since paromomycin binds to streptomycin-resistant ribosomes and since dihydrostreptomycin does … Paromomycin binding, unlike dihydrostreptomycin binding, is …
Number of citations: 51 febs.onlinelibrary.wiley.com
FN Chang, JG Flaks - Antimicrobial Agents and Chemotherapy, 1972 - Am Soc Microbiol
The binding of dihydrostreptomycin to ribosomes and … Bound dihydrostreptomycin could be readily exchanged by … With concentrations of dihydrostreptomycin up to 10 −5 m, greater than …
Number of citations: 128 journals.asm.org

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